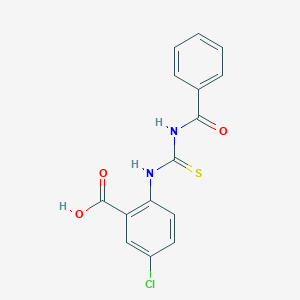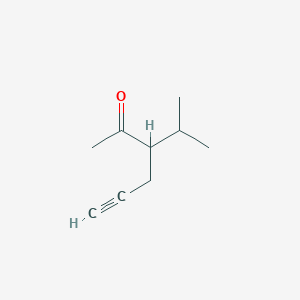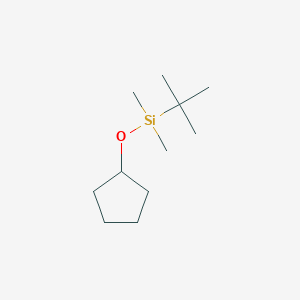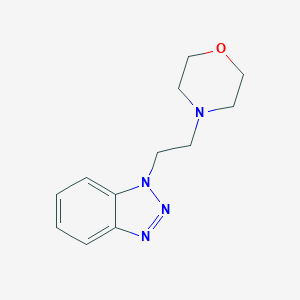
Barium arsorite (3/2)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Barium arsorite (3/2) is a chemical compound with the formula Ba₃(AsO₄)₂. It is a barium salt of arsenic acid and is known for its unique properties and applications in various fields. This compound is typically found in solid form and is characterized by its crystalline structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: Barium arsorite (3/2) can be synthesized through a precipitation reaction. One common method involves reacting barium chloride (BaCl₂) with sodium arsenate (Na₃AsO₄) in an aqueous solution. The reaction proceeds as follows: [ 3BaCl₂ + 2Na₃AsO₄ \rightarrow Ba₃(AsO₄)₂ + 6NaCl ] The resulting barium arsorite (3/2) precipitates out of the solution and can be collected by filtration and dried.
Industrial Production Methods: In industrial settings, barium arsorite (3/2) is produced using similar precipitation methods but on a larger scale. The reactants are mixed in large reactors, and the precipitate is separated using industrial filtration systems. The compound is then dried and purified to meet the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions: Barium arsorite (3/2) undergoes several types of chemical reactions, including:
Oxidation: Barium arsorite (3/2) can be oxidized to form barium arsenate (Ba₃(AsO₄)₂).
Reduction: Under certain conditions, it can be reduced to form elemental arsenic and barium oxide.
Substitution: It can participate in substitution reactions where the arsenate group is replaced by other anions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are used.
Reduction: Reducing agents like hydrogen gas (H₂) or carbon monoxide (CO) can be employed.
Substitution: Reagents such as sodium sulfate (Na₂SO₄) or sodium carbonate (Na₂CO₃) can be used for substitution reactions.
Major Products Formed:
Oxidation: Barium arsenate (Ba₃(AsO₄)₂)
Reduction: Elemental arsenic (As) and barium oxide (BaO)
Substitution: Various barium salts depending on the substituting anion
Scientific Research Applications
Barium arsorite (3/2) has several applications in scientific research, including:
Chemistry: It is used as a precursor for synthesizing other barium and arsenic compounds.
Biology: It is studied for its potential effects on biological systems, particularly in toxicology research.
Medicine: Research is ongoing to explore its potential use in medical imaging and as a contrast agent.
Industry: It is used in the production of specialty glasses and ceramics due to its unique properties.
Mechanism of Action
The mechanism of action of barium arsorite (3/2) involves its interaction with various molecular targets. In biological systems, it can interact with cellular components, leading to potential toxic effects. The arsenate group can interfere with cellular respiration by inhibiting enzymes involved in the Krebs cycle. Additionally, barium ions can affect muscle function by altering ion channels in cell membranes.
Comparison with Similar Compounds
Barium arsenate (Ba₃(AsO₄)₂): Similar in composition but differs in oxidation state.
Barium sulfate (BaSO₄): Used as a contrast agent in medical imaging.
Barium carbonate (BaCO₃): Used in the production of ceramics and glass.
Uniqueness: Barium arsorite (3/2) is unique due to its specific combination of barium and arsenate ions, which gives it distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a compound of significant interest in scientific research.
Properties
IUPAC Name |
barium(2+);diarsorite |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2AsO3.3Ba/c2*2-1(3)4;;;/q2*-3;3*+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXGTWLMHJQXKLU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][As]([O-])[O-].[O-][As]([O-])[O-].[Ba+2].[Ba+2].[Ba+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
As2Ba3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50607806 |
Source


|
| Record name | Barium arsorite (3/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50607806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
657.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125687-68-5 |
Source


|
| Record name | Barium arsorite (3/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50607806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Methylimidazo[1,5-a]pyridine](/img/structure/B144877.png)
![(6,11-Dihydro-5H-dibenzo[b,e]azepin-6-yl)methanamine fumarate](/img/structure/B144879.png)

![(11E)-3-hydroxy-10-methyl-7-propan-2-yl-11-(3,5,6-trihydroxy-10-methyl-7-propan-2-yl-2-oxatricyclo[6.3.1.04,12]dodeca-1(12),3,5,7,9-pentaen-11-ylidene)-2-oxatricyclo[6.3.1.04,12]dodeca-1(12),3,7,9-tetraene-5,6-dione](/img/structure/B144882.png)
![1-[1-(2-Phenylethyl)piperidin-4-YL]methanamine](/img/structure/B144883.png)








